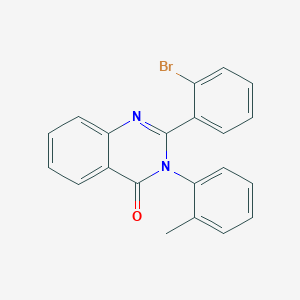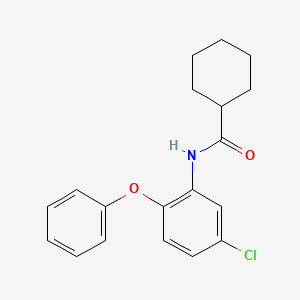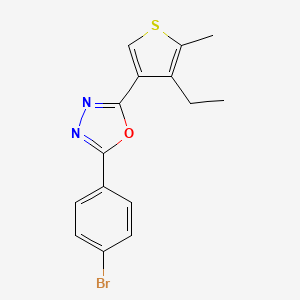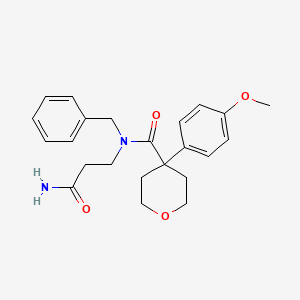![molecular formula C17H18N2O3 B4622256 4-[(4-phenoxybutanoyl)amino]benzamide](/img/structure/B4622256.png)
4-[(4-phenoxybutanoyl)amino]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(4-phenoxybutanoyl)amino]benzamide often involves chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates in a chemoselective manner, leading to the production of N-(2-hydroxyphenyl)benzamides. This process is characterized by the formation of a product through the formation of corresponding thiourea followed by elimination of thiocyanic acid triggered by intramolecular nucleophilic attack (Singh, Lakhan, & Singh, 2017).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as IR, 1H, and 13C NMR spectroscopy are commonly used for this purpose, providing detailed insights into the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including the formation of thioureas and subsequent elimination processes. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of functional groups that facilitate nucleophilic attacks.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Compounds like polyamides derived from similar structures exhibit amorphous characteristics with high glass transition temperatures, indicating their thermal stability (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Chemical Properties Analysis
The chemical properties of 4-[(4-phenoxybutanoyl)amino]benzamide derivatives, such as reactivity and interaction with various reagents, are key to their potential applications. The formation of ion-associate complexes is one example, providing insight into the interactions between bioactive molecules and receptors (Mostafa et al., 2023).
Applications De Recherche Scientifique
Chemoselective N-Benzoylation
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been studied, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is significant in the synthesis of derivatives like 4-[(4-phenoxybutanoyl)amino]benzamide, which are relevant in various biological and pharmaceutical applications (Singh, Lakhan, & Singh, 2017).
Advanced Oxidation Chemistry
Research into the advanced oxidation chemistry of similar compounds, such as paracetamol, provides insights into the degradation pathways and the formation of various byproducts. This is relevant for understanding the chemical behavior of 4-[(4-phenoxybutanoyl)amino]benzamide under oxidative conditions (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Structural Studies and Antibacterial Activity
The reaction of similar compounds with various agents can lead to the formation of new derivatives with potential antibacterial activity. Structural studies of these derivatives provide valuable information for the development of new pharmaceuticals (Cunha et al., 2005).
Metalloligands and Magnetic Behavior
Compounds like 2-hydroxy-N-{2-[2-hydroxybutyl)amino]ethyl}benzamide, structurally similar to 4-[(4-phenoxybutanoyl)amino]benzamide, have been used to create metalloligands. These can lead to the formation of single-molecule and single-chain magnets, demonstrating the potential of these compounds in materials science (Costes, Vendier, & Wernsdorfer, 2010).
Synthesis and Properties of Polymers
The thermal polymerization of compounds containing aminophenoxy groups can lead to the creation of hyperbranched aromatic polyamides. This showcases the use of 4-[(4-phenoxybutanoyl)amino]benzamide in polymer chemistry (Yang, Jikei, & Kakimoto, 1999).
PPARgamma Agonists and Antidiabetic Properties
N-(2-Benzoylphenyl)-L-tyrosine derivatives, structurally related to 4-[(4-phenoxybutanoyl)amino]benzamide, have shown potent antihyperglycemic and antihyperlipidemic activities. These findings are significant in the context of diabetes treatment (Henke et al., 1998).
Novel Prodrugs for Anticancer Applications
Studies on novel prodrugs activated by carboxypeptidase G2 have shown that bifunctional alkylating agents, structurally similar to 4-[(4-phenoxybutanoyl)amino]benzamide, can be used effectively in cancer therapy (Springer et al., 1990).
Propriétés
IUPAC Name |
4-(4-phenoxybutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-17(21)13-8-10-14(11-9-13)19-16(20)7-4-12-22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIGNNPPJHMXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622212.png)
![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4622232.png)
![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)
![methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4622242.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)benzamide](/img/structure/B4622245.png)

![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)

